2-Amino-4,4-diethoxy-6-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
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Overview
Description
2-Amino-4,4-diethoxy-6-(4-methoxyphenyl)-3-azabicyclo[310]hex-2-ene-1,5-dicarbonitrile is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4-diethoxy-6-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong bases or acids to facilitate the formation of the bicyclic structure. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,4-diethoxy-6-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Amino-4,4-diethoxy-6-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism by which 2-Amino-4,4-diethoxy-6-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1,5-dicyano-4,4-diethoxy-6-(2-methylphenyl)-3-azoniabicyclo[3.1.0]hex-2-ene
- Bicyclo[3.1.0]hex-2-ene, 2-methyl-5-(1-methylethyl)-
Uniqueness
2-Amino-4,4-diethoxy-6-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile is unique due to its specific substitution pattern and bicyclic structure. This uniqueness allows it to interact with different molecular targets and participate in a variety of chemical reactions that similar compounds may not be able to undergo .
Properties
Molecular Formula |
C18H20N4O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-amino-4,4-diethoxy-6-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile |
InChI |
InChI=1S/C18H20N4O3/c1-4-24-18(25-5-2)17(11-20)14(16(17,10-19)15(21)22-18)12-6-8-13(23-3)9-7-12/h6-9,14H,4-5H2,1-3H3,(H2,21,22) |
InChI Key |
UFUMKBVNIAIPLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C2(C(C2(C(=N1)N)C#N)C3=CC=C(C=C3)OC)C#N)OCC |
Origin of Product |
United States |
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